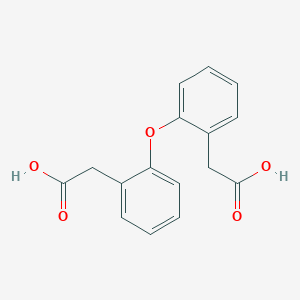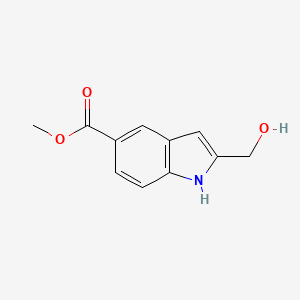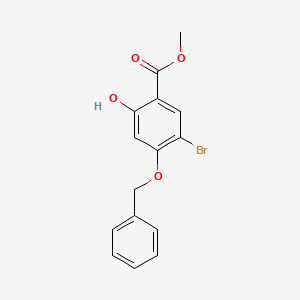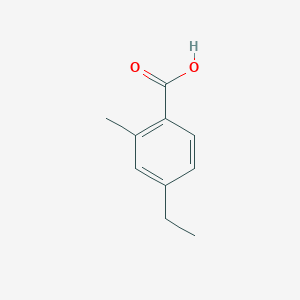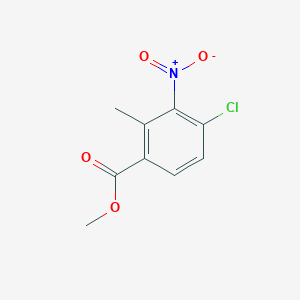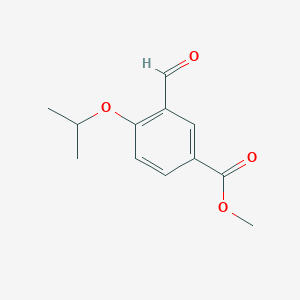
Methyl 3-formyl-4-isopropoxy-benzoate
概要
説明
Methyl 3-formyl-4-isopropoxy-benzoate (M3F4IPB) is an organic compound with a molecular formula of C11H14O4. It is a colorless solid with a melting point of 82-83 °C. M3F4IPB is used in various scientific and industrial applications, including synthesis, pharmaceuticals, and biochemistry. In particular, it has been used as a reagent in the synthesis of various compounds and as a starting material in the synthesis of pharmaceuticals.
科学的研究の応用
Synthesis and Intermediate Applications
Methyl 3-formyl-4-isopropoxy-benzoate is an important intermediate in the synthesis of complex organic molecules. For example, it has been utilized in the total synthesis of bisbibenzyls, which are natural products known for their diverse biological activities. The optimization of synthesis conditions, such as the choice of catalysts and condensing agents, has been explored to improve yield and efficiency. This highlights the compound's role in facilitating the production of biologically active compounds through synthetic organic chemistry (Lou Hong-xiang, 2012).
Importance in Organic Synthesis
This compound is recognized for its versatility as a bioactive precursor in the synthesis of compounds with various pharmacological activities, including antifungal, antihypertensive, anticancer, antiulcer, antipsychotic, and antiviral properties. Its role as an active scaffold in the discovery of new bioactive molecules underscores its significance in the pharmaceutical industry and synthetic organic chemistry. The review of synthetic routes and applications emphasizes its utility as a raw material in the development of medical products (S. Farooq & Z. Ngaini, 2019).
Mesophase Behavior Research
Research into the mesophase behavior of laterally methyl substituted phenyl azo benzoates, including derivatives of this compound, provides insight into the effects of terminal substituents on liquid crystal properties. This work contributes to the understanding of how structural modifications can influence the mesomorphic properties of materials, which is valuable for the development of new liquid crystal technologies (M. Naoum et al., 2011).
Novel Radical Equivalent Applications
The compound has been shown to be an excellent one-carbon radical equivalent for the introduction of an acyl unit via radical addition to olefins. This application in radical chemistry opens up new pathways for the synthesis of complex organic frameworks, further underscoring the compound's utility in innovative synthetic methodologies (S. Bagal et al., 2006).
特性
IUPAC Name |
methyl 3-formyl-4-propan-2-yloxybenzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O4/c1-8(2)16-11-5-4-9(12(14)15-3)6-10(11)7-13/h4-8H,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKNPPKVOVCHTKW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=C(C=C(C=C1)C(=O)OC)C=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


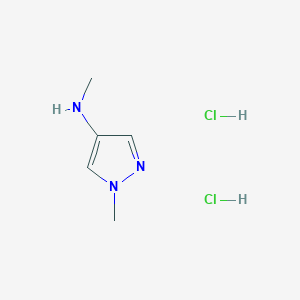

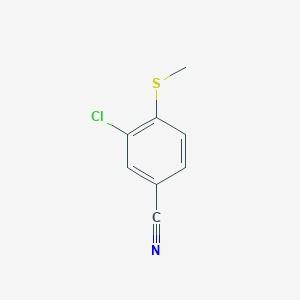

![4-[(R)-[(2S,4S,5R)-5-Ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-[6-[(R)-[(2S,4S,5R)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methoxy]-2,5-diphenylpyrimidin-4-yl]oxymethyl]-6-methoxyquinoline](/img/structure/B3112533.png)
![2-Amino-1-[4-(2-methoxyphenyl)piperazin-1-YL]ethanone](/img/structure/B3112540.png)
